
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two naphthalen-2-yl groups and a chlorine atom attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with naphthalen-2-yl boronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki coupling, which is a widely used method for forming carbon-carbon bonds between aryl or vinyl groups. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazines, while coupling reactions can produce various aryl-substituted derivatives.
科学研究应用
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing.
作用机制
The mechanism of action of 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with various nucleophiles. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-di(thiophen-2-yl)-1,3,5-triazine: Contains thiophen-2-yl groups instead of naphthalen-2-yl groups.
Uniqueness
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine is unique due to the presence of naphthalen-2-yl groups, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions in various applications, making it distinct from other triazine derivatives .
属性
IUPAC Name |
2-chloro-4,6-dinaphthalen-2-yl-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3/c24-23-26-21(19-11-9-15-5-1-3-7-17(15)13-19)25-22(27-23)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJVLLNTJDXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)Cl)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731662 |
Source


|
| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247124-77-1 |
Source


|
| Record name | 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
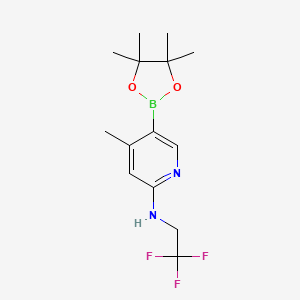
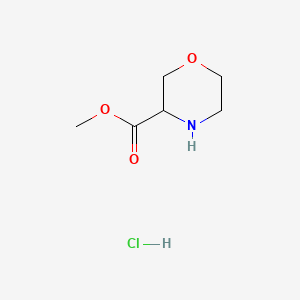
![5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B567073.png)
![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)
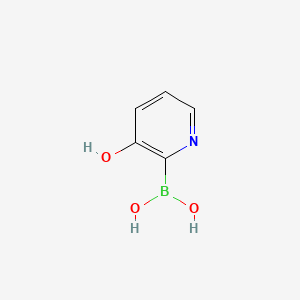
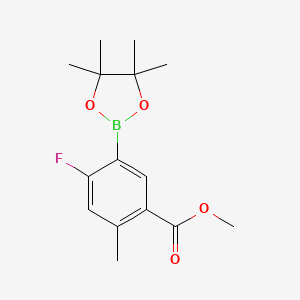
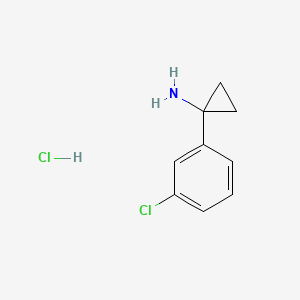
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)
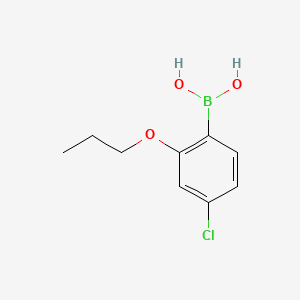
![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)
